molecular formula C7H16N2O B1517019 3-(Tert-butylamino)propanamide CAS No. 289656-97-9

3-(Tert-butylamino)propanamide

Cat. No. B1517019
M. Wt: 144.21 g/mol
InChI Key: GCKGKTYJDWPLCG-UHFFFAOYSA-N
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Description

3-(Tert-butylamino)propanamide is a biochemical compound with the molecular formula C7H16N2O and a molecular weight of 144.21 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for 3-(Tert-butylamino)propanamide is 1S/C7H16N2O/c1-7(2,3)9-5-4-6(8)10/h9H,4-5H2,1-3H3,(H2,8,10) . This indicates that the compound has a tertiary butyl group attached to an amine, which is then attached to a propanamide group.


Physical And Chemical Properties Analysis

3-(Tert-butylamino)propanamide is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Advanced Materials and Chemical Reactivity Analysis

The compound tert-butylammonium N-acetylglycinate monohydrate (TBANAG), closely related to 3-(Tert-butylamino)propanamide, has been studied for its structural, spectral, and electronic properties. This research is essential in the advanced materials sector, particularly in drug research and the pharmaceutical industry. The study of TBANAG involves both experimental and theoretical approaches, including single crystal X-ray diffraction and computational methods, providing insights into molecular and electronic properties of such compounds (Senthilkumar et al., 2020).

Chiral Synthesis and Pharmaceutical Analysis

In the pharmaceutical field, the chiral synthesis of beta-blockers like (S)-timolol involves intermediates such as 3-tert-butylamino-1,2-propanediol. High-performance liquid chromatography has been employed for the enantioseparation of these intermediates, indicating the compound's importance in the industrial synthesis of specific pharmaceuticals (Toussaint et al., 2000).

Pharmacological Properties in Beta-Adrenoceptor Blocking Agents

3-(Tert-butylamino)propanamide derivatives have been studied for their beta-adrenoceptor blocking activity. This research includes the synthesis of compounds with structural modifications and evaluating their pharmacological properties. Such studies are crucial in developing new medications for conditions like hypertension (Conde et al., 1983).

Photocatalytic Degradation in Environmental Applications

The photocatalytic degradation of pharmaceutical agents like salbutamol, which contains the tert-butylamino moiety, using titanium dioxide as a catalyst, has been investigated. This research contributes to environmental science by exploring methods for degrading pollutants in water, thereby reducing environmental impact (Sakkas et al., 2007).

Molecular Docking and CNS Drug Discovery

Molecules like (RS)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one have been optimized using density functional theory (DFT) and analyzed for their potential as adrenaline uptake inhibitors. This research is significant for central nervous system drug discovery, showcasing the application of 3-(Tert-butylamino)propanamide derivatives in designing neurotransmitter-affecting drugs (Sevvanthi et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye/face protection .

Future Directions

The future directions of 3-(Tert-butylamino)propanamide are not specified in the retrieved data. Given its use in proteomics research , it may have potential applications in the study of protein function and interactions.

properties

IUPAC Name

3-(tert-butylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-7(2,3)9-5-4-6(8)10/h9H,4-5H2,1-3H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKGKTYJDWPLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butylamino)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Lv, X Pan, D Wang, Q Rong, B Ma, X Xie… - Journal of Medicinal …, 2021 - ACS Publications
Inhibiting the polarization or survival of tumor-associated macrophages through blocking CSF-1/CSF-1R signal transduction has become a promising strategy for cancer immunotherapy…
Number of citations: 10 pubs.acs.org

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